iso-PPADS tetrasodium salt

Description

Overview of Extracellular Nucleotides as Signaling Molecules in Research Systems

Purinergic signaling is a fundamental and ubiquitous system of cell-to-cell communication that involves extracellular nucleotides and nucleosides as signaling molecules. nih.govnih.gov Initially met with skepticism, the concept that adenosine (B11128) triphosphate (ATP), the primary intracellular energy currency, could be released by healthy cells to act as an extracellular messenger is now a cornerstone of cell biology research. nih.gov In research systems, extracellular nucleotides such as ATP, adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP) are recognized as crucial signaling agents that modulate a vast array of physiological and pathological processes. nih.govnih.gov

The release of these nucleotides can occur from virtually all cell types through various regulated mechanisms, including exocytosis of nucleotide-containing vesicles and via membrane channels, or non-regulated release from damaged cells. nih.gov Once in the extracellular space, these molecules interact with specific purinergic receptors on the cell surface, initiating downstream signaling cascades. The signaling is terminated by the rapid degradation of these nucleotides by a family of ecto-nucleotidases, which also generates other active signaling molecules like adenosine. nih.govnih.gov This dynamic interplay between nucleotide release, receptor activation, and enzymatic degradation creates a highly regulated and plastic signaling network, making it a vital area of scientific investigation. nih.gov

Classification and Biological Roles of P2X Ion Channels in Experimental Models

Extracellular nucleotides exert their effects by binding to two main families of purinergic receptors: P1 receptors (for adenosine) and P2 receptors (for nucleotides like ATP and ADP). The P2 family is further divided into P2Y receptors, which are G protein-coupled receptors, and P2X receptors, which are ligand-gated ion channels.

P2X receptors are a unique class of ion channels that are directly gated by extracellular ATP. They are composed of three subunits that come together to form a cation-permeable pore. uea.ac.uk In vertebrates, seven distinct P2X receptor subunits (P2X1 through P2X7) have been identified, which can assemble into either homomeric (composed of identical subunits) or heteromeric (composed of different subunits) channels. nih.gov This combinatorial assembly gives rise to a diversity of receptor subtypes with distinct functional properties. nih.gov

In experimental models, P2X receptors have been shown to play critical roles in a multitude of physiological processes. nih.gov They are essential for rapid signaling in the nervous system, mediating neurotransmission and pain sensation. nih.gov P2X receptors are also involved in smooth muscle contraction, immune responses, and inflammation. nih.gov Their activation by ATP leads to the influx of cations such as Na+ and Ca2+, causing membrane depolarization and triggering various intracellular events. nih.gov The study of these channels in experimental settings is crucial for understanding their contribution to both normal physiology and various disease states. nih.gov

Significance of P2X Receptor Antagonists as Pharmacological Tools in Scientific Inquiry

P2X receptor antagonists are indispensable pharmacological tools for dissecting the complex roles of purinergic signaling in scientific research. By selectively blocking the activity of specific P2X receptor subtypes, researchers can investigate the physiological and pathophysiological functions of these channels with precision. nih.gov The development of such antagonists has been instrumental in elucidating the involvement of P2X receptors in conditions like chronic pain, inflammation, and neurodegenerative diseases. nih.govnih.gov

Early P2X receptor antagonists, such as suramin (B1662206) and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), were non-selective, meaning they blocked multiple P2 receptor subtypes. nih.govuea.ac.uk While useful, their lack of specificity limited the ability to attribute observed effects to a single P2X receptor subtype. nih.gov This spurred the development of more selective antagonists for different P2X receptors, including those for P2X1, P2X3, P2X4, and P2X7. nih.gov These selective tools allow for a more nuanced investigation of the distinct roles each receptor subtype plays in cellular and systemic processes. nih.gov The use of these antagonists in preclinical studies continues to provide valuable insights into the therapeutic potential of targeting P2X receptors for various diseases. nih.gov

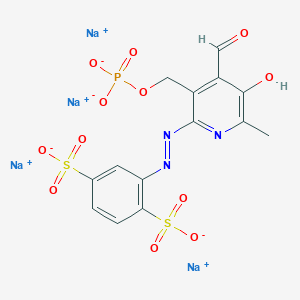

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXIPVOUDBGDK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iso Ppads Tetrasodium Salt: a Foundational Research Tool in Purinergic Pharmacology

Historical Trajectory and Genesis of iso-PPADS as a Research Reagent

The journey of iso-PPADS as a research reagent is intrinsically linked to the broader exploration of purinergic receptor antagonists. It emerged from a class of compounds based on pyridoxal (B1214274) phosphate (B84403), which were among the initial tools used to probe purinergic signaling. nih.gov Iso-PPADS is a positional isomer of the more widely known antagonist, PPADS. nih.gov The synthesis of these compounds involves the reaction of a diazonium salt with the sodium salt of pyridoxal-5-phosphate. nih.gov

The commercial availability of iso-PPADS marked a significant step for researchers, providing a new chemical tool to investigate the function of P2 receptors. nih.gov Its introduction into the market was part of a larger effort to develop a comprehensive suite of pharmacological compounds to modulate P2X and P2Y receptors, which are crucial for understanding their biological roles. nih.govresearchgate.net The development of iso-PPADS and its analogs was driven by the need for more potent and selective antagonists to differentiate between the various P2 receptor subtypes. nih.gov

Receptor Selectivity and Binding Affinity Profiles in Controlled Studies

Antagonistic Action and pKi Values at P2X Subtypes (e.g., P2X1, P2X2, P2X3, P2X7)

Iso-PPADS is recognized as a non-selective P2X receptor antagonist. hellobio.com Its antagonistic activity is quantified by its pKi value, which is a measure of its binding affinity. Across various studies, iso-PPADS has demonstrated a pKi of approximately 6.5. hellobio.comrndsystems.com It has been utilized to study several P2X subtypes, including P2X1, P2X2, and P2X3. nih.govnews-medical.net For the P2X3 receptor, iso-PPADS shows a pKi value of 7.1. news-medical.net While it is active at P2X2 receptors, it is considered a relatively weak antagonist at this subtype. nih.gov

Comparative Potency and IC50 Values Against Specific P2X Subtypes (e.g., P2X1, P2X3)

The potency of iso-PPADS as an inhibitor is often expressed by its half-maximal inhibitory concentration (IC50). It is a potent inhibitor of both P2X1 and P2X3 receptors. hellobio.com Controlled studies have determined the IC50 value for its action at P2X1 receptors to be 43 nM and at P2X3 receptors to be 84 nM. hellobio.com These values highlight its significant, albeit non-selective, antagonistic effects on these specific subtypes.

| Receptor Subtype | IC50 Value (nM) |

| P2X1 | 43 |

| P2X3 | 84 |

Interactions with P2Y Receptor Subtypes in Receptor Binding Assays (e.g., P2Y1)

While primarily characterized as a P2X antagonist, iso-PPADS also interacts with certain P2Y receptor subtypes. nih.gov Notably, it has been shown to be a more potent antagonist than PPADS at P2Y1 receptors. hellobio.com Its activity at P2Y receptors, alongside its P2X antagonism, classifies it as a relatively non-subtype-selective P2 antagonist. news-medical.net Further research has explored derivatives of iso-PPADS to develop more selective antagonists for specific P2Y subtypes, such as P2Y13. nih.govresearchgate.net

Pharmacological Characterization in Preclinical Research Contexts

Differentiation from Related Pyridoxal Phosphate Derivatives (e.g., PPADS)

A key aspect of understanding iso-PPADS is comparing it to its structural isomer, PPADS. Iso-PPADS is a positional isomer of PPADS, with the chemical name Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid. nih.govresearchgate.net

Pharmacologically, iso-PPADS is distinguished from PPADS by its enhanced potency at several receptor subtypes. hellobio.com It is more potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 receptors. hellobio.com For instance, at the P2X3 receptor, iso-PPADS has a pKi of 7.1, which is higher than the pKi of 5.8 for PPADS. news-medical.net Similarly, at the P2Y13 receptor, iso-PPADS was found to be a slightly more potent antagonist than PPADS, with a pIC50 value of 4.73 compared to 4.31 for PPADS. nih.gov This increased potency makes iso-PPADS a valuable alternative to PPADS in certain experimental contexts. Despite these differences in potency, both compounds are generally considered non-selective P2 receptor antagonists. news-medical.net

| Compound | pKi at P2X3 | pIC50 at P2Y13 |

| iso-PPADS | 7.1 | 4.73 |

| PPADS | 5.8 | 4.31 |

Comparative Analysis with Other Broad-Spectrum P2 Receptor Antagonists (e.g., Suramin (B1662206), Evans Blue, TNP-ATP)

In the landscape of purinergic signaling research, the utility of an antagonist is often defined by its potency and selectivity. While iso-PPADS tetrasodium (B8768297) salt is a valuable tool, a comparative analysis with other broad-spectrum P2 receptor antagonists such as Suramin, Evans Blue, and TNP-ATP reveals a spectrum of activities and specificities that can be leveraged for distinct experimental aims.

iso-PPADS is a non-selective P2X receptor antagonist with a pKi of 6.5. hellobio.com It demonstrates potent inhibition of P2X1 and P2X3 receptors, with IC50 values of 43 nM and 84 nM, respectively. hellobio.commedchemexpress.com Notably, iso-PPADS is more potent than its parent compound, PPADS, at P2X1, P2X2, P2X3, and P2Y1 receptors. hellobio.com However, like PPADS, it is considered a relatively non-subtype-selective P2X antagonist that also blocks some P2Y subtypes. news-medical.net This broad activity profile makes it a useful tool for initial characterization of P2 receptor involvement but necessitates careful interpretation of results. In some contexts, iso-PPADS has been used to differentiate between P2X and other purinergic receptor-mediated responses. mdpi.com

Suramin , an antiparasitic drug, is another widely used, non-selective P2 receptor antagonist. news-medical.netguidetopharmacology.orgguidetomalariapharmacology.org It acts as a broad-spectrum antagonist for both P2X and P2Y receptor families. researchgate.net For instance, at the human P2Y2 receptor, Suramin exhibits an antagonistic effect, though with lower potency compared to some of its derivatives. nih.gov Its mechanism is complex, involving interactions with the α-subunit of heterotrimeric G proteins and interference with signal transduction. researchgate.net Suramin's utility is sometimes limited by its lack of specificity, as it can also inhibit various enzymes, including ecto-nucleotidases. researchgate.net

Evans Blue , a polysulfonated biphenyl (B1667301) derivative, also functions as a P2X receptor antagonist. news-medical.net However, its utility is significantly compromised by its effects on other channels and amino acid binding sites. news-medical.net It is also a potent antagonist at AMPA and kainate receptors and an inhibitor of vesicular L-glutamate uptake. hellobio.comwikipedia.org While it has been used in purinergic research, its off-target effects require careful consideration and control experiments. nih.gov

TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate) stands out as a high-affinity and selective P2X receptor antagonist. tocris.comtocris.com It potently inhibits P2X1, P2X3, and heteromeric P2X2/3 receptors with IC50 values of 6 nM, 0.9 nM, and 7 nM, respectively. news-medical.nettocris.comtocris.com A key feature of TNP-ATP is its remarkable selectivity, displaying approximately 1000-fold greater affinity for P2X3 over P2X2, P2X4, and P2X7 receptors. news-medical.nettocris.comtocris.com This makes TNP-ATP a powerful tool for dissecting the roles of specific P2X receptor subtypes. nih.govnih.gov Unlike some other antagonists, the inhibitory action of TNP-ATP is rapid in onset and reversible. nih.gov

The following table provides a comparative overview of the antagonistic properties of these compounds at various P2 receptor subtypes.

| Compound | P2X1 IC50/pA2 | P2X2/3 IC50 | P2X3 IC50 | P2Y Subtype Activity | Key Features |

| iso-PPADS | 43 nM hellobio.com | - | 84 nM hellobio.com | Blocks some P2Y subtypes news-medical.net | More potent than PPADS at several P2X and P2Y receptors. hellobio.com |

| Suramin | Broad P2X antagonism | Broad P2X antagonism | Broad P2X antagonism | Broad P2Y antagonism (e.g., pA2 of 5.77 at turkey P2Y) nih.gov | Non-selective; also inhibits ecto-nucleotidases. researchgate.net |

| Evans Blue | P2X antagonism | - | - | P2Y antagonism | Also affects other ion channels and amino acid binding sites. news-medical.net |

| TNP-ATP | 6 nM news-medical.nettocris.comtocris.com | 7 nM news-medical.nettocris.comtocris.com | 0.9 nM news-medical.nettocris.comtocris.com | Weak or no activity at P2Y receptors | High affinity and selectivity for P2X1, P2X3, and P2X2/3. news-medical.nettocris.comtocris.com |

Cellular and Subcellular Mechanisms of Action in Experimental Systems

Modulation of Ion Channel Activity and Membrane Excitability

As a P2X receptor antagonist, iso-PPADS directly interferes with the function of these ion channels, thereby altering cellular membrane excitability and downstream signaling events initiated by ion flux. scbt.com

In experimental systems, the application of extracellular ATP to various cell types induces a rapid inward electrical current, which is a hallmark of P2X receptor activation. Iso-PPADS has been shown to be an effective inhibitor of these currents.

In studies using cultured human dental pulp stem cells (hDPSCs), application of iso-PPADS (100 μM) was found to abolish ATP-induced inward currents in the majority of cells tested. nih.gov The effect was reversible, as the ATP-induced currents reappeared following washout of the antagonist. nih.gov In these experiments, the inward current was reduced to an average of 18.5% of the initial response in the presence of iso-PPADS. nih.gov However, in a subset of these cells, iso-PPADS did not completely eliminate the ATP-induced currents, suggesting the involvement of other non-P2X receptor mechanisms in the response. nih.gov Similarly, in murine cortical astrocyte cultures, ATP-induced inward currents characteristic of P2X₇ receptor activation were blocked by the related compound PPADS. jneurosci.org

| Cell Type | Agonist | Effect of iso-PPADS | Finding | Citation |

| Human Dental Pulp Stem Cells | ATP (3 μM) | Abolished inward current in most cells (72%) | Demonstrates P2X receptor requirement for ATP-induced currents. | nih.gov |

| Rat Brainstem Neurons | ATPγS (100 μM) | Abolished increases in spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Suggests modulation of excitatory transmission involves P2X₃ receptor subunits. | nih.gov |

| Murine Cortical Astrocytes | ATP (1 mM) | The related compound PPADS (20 µM) reversibly inhibited inward currents. | Supports the role of P2X antagonists in blocking ATP-induced currents in glial cells. | jneurosci.org |

The opening of the P2X channel pore allows for the influx of cations, primarily Na⁺ and Ca²⁺. pnas.org Iso-PPADS, by blocking these channels, directly influences the dynamics of this ion flux. scbt.com Research indicates it leads to a transient modulation of both calcium and sodium ion movement across the cell membrane. scbt.com

In human pancreatic β-cells, ATP-induced insulin (B600854) secretion is dependent on Ca²⁺ influx through voltage-gated Ca²⁺ channels, which are activated following membrane depolarization caused by Na⁺ and Ca²⁺ influx through P2X₃ receptors. pnas.org The application of iso-PPADS inhibits this entire cascade by blocking the initial P2X receptor-mediated ion flux. pnas.org Studies in supraoptic nucleus neurons showed that iso-PPADS attenuated the ATP-induced increase in intracellular Ca²⁺, specifically blocking the portion of the signal attributable to Ca²⁺ influx, without affecting the release of calcium from intracellular stores. nih.gov Further, in cystic epithelia from a rat model of polycystic kidney disease, iso-PPADS partially blocked the ATP-evoked calcium transient, indicating its role in modulating extracellular calcium entry. henryford.com In another experimental model, iso-PPADS was shown to eliminate the calcium response generated by impulsive shear flow, which is dependent on ATP-gated P2X channels. thno.org

Disruption of ATP-Mediated Inward Currents in Cultured Cells

Interaction with Ectonucleotidases and Extracellular Nucleotide Hydrolysis in Research

The concentration of extracellular ATP, and thus the activation of P2 receptors, is tightly regulated by a family of cell-surface enzymes called ectonucleotidases, which hydrolyze ATP to ADP, AMP, and adenosine (B11128). nih.govsloankettering.edu This enzymatic degradation terminates the signal and controls the availability of ligands for different purinergic receptors. sloankettering.edu

Application in in Vitro Research Paradigms

Electrophysiological Investigations and Functional Assays

The ability of iso-PPADS to block the ion channels gated by ATP makes it a cornerstone in the electrophysiological characterization of P2X receptors.

Whole-cell patch-clamp is a fundamental technique for studying ion channel function, and iso-PPADS is frequently employed as a selective blocker of ATP-induced currents mediated by P2X receptors. In studies on human dental pulp stem cells (hDPSCs), the application of 100 μM iso-PPADS was shown to abolish ATP-induced inward currents in the majority of cells recorded. nih.gov This blockade was reversible, as the currents were observed again after washout of the antagonist. nih.gov The mean percentage of current remaining after applying iso-PPADS was 18.5%, which recovered to 92.8% after washout. nih.gov

However, in some hDPSCs, iso-PPADS did not completely eliminate the ATP-induced currents, suggesting that other receptor types, such as P2Y receptors, may also contribute to the electrical response in those specific cells. nih.govresearchgate.net Similarly, in studies of the nucleus tractus solitarius (NTS), iso-PPADS was used to demonstrate the role of endogenous ATP in modulating synaptic transmission. nih.gov The application of 100 μmol/L iso-PPADS decreased the amplitude of tractus solitarius-evoked excitatory postsynaptic currents (TS-eEPSCs) in NTS neurons that project to the ventrolateral medulla. nih.gov Research on rat pial arterioles also utilized patch-clamp techniques to show that rapidly inactivating currents evoked by the P2X agonist α,β-methylene ATP were sensitive to iso-PPADS. nih.gov

Table 1: Effect of iso-PPADS on ATP-Induced Currents in Whole-Cell Patch-Clamp Studies

| Cell Type | Agonist | iso-PPADS Concentration | Observation | Reference |

|---|---|---|---|---|

| Human Dental Pulp Stem Cells (hDPSCs) | ATP | 100 μM | Abolished inward currents in most cells; effect was reversible. | nih.gov |

| NTS-VLM Neurons | Endogenous ATP (via TS stimulation) | 100 μmol/L | Decreased amplitude of evoked excitatory postsynaptic currents. | nih.gov |

| Rat Pial Arteriolar Smooth Muscle Cells | α,β-methylene ATP | Not specified | Antagonized rapidly inactivating currents. | nih.gov |

Iso-PPADS is a crucial compound for investigating the kinetics of P2X receptors and the behavior of their associated ion channels. scbt.com It is a potent, non-selective antagonist with a pKi value of 6.5. hellobio.com It demonstrates higher potency than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors. hellobio.com

Detailed studies have established specific IC₅₀ values for iso-PPADS, which quantify its inhibitory concentration. At P2X₁ and P2X₃ receptors, the IC₅₀ values are 43 nM and 84 nM, respectively. hellobio.commedchemexpress.comnih.gov This makes it approximately two- to three-fold more potent than PPADS at these receptor subtypes. nih.gov

A key characteristic of iso-PPADS in kinetic studies is the reversibility of its antagonism. Research on P2X₁ and P2X₃ receptors demonstrated that agonist responses fully recovered within 20 minutes of iso-PPADS washout. nih.gov This is a distinct advantage over PPADS, which exhibited only partial recovery in the same timeframe, indicating a more slowly reversible or irreversible binding. nih.gov The antagonism by iso-PPADS at P2X₁ and P2X₃ receptors has been described as nonsurmountable, meaning that increasing the agonist concentration cannot fully overcome the blockade. nih.gov This dynamic behavior is critical for understanding the fine-tuning of purinergic signaling and the regulation of ion channel activity. scbt.com

Table 2: Antagonist Potency and Kinetic Profile of iso-PPADS

| Parameter | Receptor Subtype | Value | Key Finding | Reference |

|---|---|---|---|---|

| pKi | General P2X | 6.5 | Indicates strong binding affinity. | hellobio.com |

| IC₅₀ | P2X₁ | 43 nM | Potent inhibition. | hellobio.commedchemexpress.comnih.gov |

| IC₅₀ | P2X₃ | 84 nM | Potent inhibition. | hellobio.commedchemexpress.comnih.gov |

| Reversibility | P2X₁, P2X₃ | Full recovery after washout | Blockade is reversible, unlike PPADS. | nih.gov |

| Nature of Antagonism | P2X₁, P2X₃ | Nonsurmountable | Increasing agonist does not fully overcome the block. | nih.gov |

The activation of P2X receptors, which are ligand-gated ion channels, leads to an influx of cations and subsequent depolarization of the cell membrane. Iso-PPADS is used to block this effect and analyze its downstream consequences. For instance, in studies of human pancreatic β-cells, ATP-induced insulin (B600854) secretion is dependent on membrane depolarization and the activation of voltage-dependent Ca²⁺ channels. pnas.orgpnas.org The application of 50 μM iso-PPADS was shown to inhibit ATP-induced insulin secretion, demonstrating that the effect is mediated by P2X receptors causing sufficient depolarization to trigger insulin release. pnas.orgpnas.org

Furthermore, iso-PPADS at the same concentration also reduced the rise in intracellular calcium ([Ca²⁺]i) induced by the stable ATP analog, ATPγS, confirming its role in blocking the initial steps of the signaling cascade. pnas.orgpnas.org In rat cortical astrocytes, iso-PPADS was also found to inhibit the activation of the protein kinase Akt, a downstream signaling event that can be triggered by membrane-related stimuli. nih.govjneurosci.org The use of iso-PPADS in these contexts helps to confirm that observed physiological responses are initiated by P2X receptor-mediated depolarization.

Studies on Receptor Kinetics and Ion Channel Behavior

Cellular Assays for Biological Process Modulation

Beyond its use in electrophysiology, iso-PPADS is a tool for dissecting the role of purinergic signaling in complex cellular processes like survival, proliferation, migration, and differentiation.

Purinergic signaling is recognized as a component of the stem cell niche, controlling survival, proliferation, and differentiation. nih.gov The role of P2X receptors in these processes has been investigated in human dental pulp stem cells (hDPSCs) using iso-PPADS. nih.gov In these studies, blocking P2X receptors with 100 μM iso-PPADS resulted in a time-dependent effect on cell numbers. nih.gov While it had little effect on hDPSC numbers at days 1 and 2 of culture, a distinct inhibitory effect on proliferation was observed at day 3. nih.gov This finding suggests that tonic signaling through P2X receptors contributes to the sustained proliferation of this stem cell population. nih.gov

Table 3: Effect of iso-PPADS on Human Dental Pulp Stem Cell (hDPSC) Proliferation

| Treatment | Time Point | Effect on hDPSC Number | Reference |

|---|---|---|---|

| 100 μM iso-PPADS | Day 1 | Little to no effect | nih.gov |

| 100 μM iso-PPADS | Day 2 | Little to no effect | nih.gov |

| 100 μM iso-PPADS | Day 3 | Inhibition of proliferation observed | nih.gov |

The involvement of P2X receptors in cellular migration and differentiation is another area of active research where iso-PPADS serves as a key inhibitor. In studies on human lung cancer cell lines (A549 and HTB177), iso-PPADS was shown to negatively affect their migratory properties across transwell membranes. researchgate.netnih.gov This suggests that P2X receptor activity contributes to the metastatic potential of these cells. nih.gov

Studies on Synaptic Transmission Modulation in Neuronal Cultures

Iso-PPADS is recognized as a non-selective antagonist of P2X purinoceptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). hellobio.comscbt.com Its utility in studying synaptic transmission lies in its ability to block these receptors, thereby helping to elucidate the role of purinergic signaling in neuronal communication. scbt.com

In research on neuronal cultures, iso-PPADS is instrumental in dissecting the complex signaling pathways mediated by ATP. scbt.com Extracellular ATP is now understood to be a crucial neurotransmitter and neuromodulator in the central and peripheral nervous systems. By antagonizing P2X receptors, iso-PPADS allows researchers to investigate the specific contributions of these receptors to synaptic events. scbt.comresearchgate.net For instance, studies have utilized iso-PPADS to explore how glial cells, such as astrocytes, modulate synaptic transmission in neurons. It is understood that astrocytes can release gliotransmitters like ATP, which in turn can act on neuronal P2X receptors to influence synaptic efficacy. nih.gov The application of iso-PPADS in these co-culture systems helps to confirm the involvement of P2X receptors in these neuro-glial interactions. nih.gov

Furthermore, the compound has been used to differentiate between various receptor subtypes involved in synaptic responses. While iso-PPADS is non-selective, its effects can be compared with those of more selective antagonists or in genetically modified neuronal preparations to pinpoint the specific P2X receptor subtypes (e.g., P2X1, P2X3) mediating particular synaptic currents. hellobio.comnews-medical.net This approach provides valuable insights into the physiological and pathological roles of purinergic signaling in conditions such as neuropathic pain and neuroinflammation. scbt.com

Isolated Tissue and Organ Bath Experiments

Analysis of Smooth Muscle Contraction and Relaxation

In isolated tissue preparations, iso-PPADS has been employed to study the role of P2X receptors in smooth muscle function across various organs. nih.gov Extracellular ATP is known to cause contraction of many types of smooth muscle, an effect often mediated by P2X1 receptors. nih.gov

Experiments using isolated segments of tissues such as the vas deferens, bladder, and blood vessels have demonstrated the ability of iso-PPADS to inhibit contractions induced by P2X receptor agonists like α,β-methylene ATP (α,β-meATP). nih.gov For example, in studies on rat mesenteric arteries, iso-PPADS was shown to inhibit responses to α,β-meATP, highlighting the presence of functional P2X receptors in the vascular smooth muscle. nih.gov However, the sensitivity to iso-PPADS can vary depending on the specific tissue and the P2X receptor subtypes expressed. nih.gov

It is important to note that in some experimental models, such as human prostate smooth muscle, the role of P2X receptors in contraction can be complex, and the effects of antagonists like iso-PPADS may not always be straightforward. nih.gov Additionally, in some airway smooth muscle studies, while P2 receptor antagonists could block certain cellular signaling events, they did not always inhibit the ultimate contractile response, suggesting the involvement of other signaling pathways. nih.gov

Characterization of Neurogenic Responses in Ex Vivo Preparations

Ex vivo preparations, where the tissue architecture and local nerve networks are preserved, offer a valuable platform for studying neurogenic responses. Iso-PPADS has been a key pharmacological tool in investigating the contribution of purinergic signaling to nerve-mediated tissue responses.

In the guinea-pig isolated vas deferens, a classic model for studying neurotransmission, iso-PPADS has been shown to inhibit the neurogenic contractions elicited by sympathetic nerve stimulation. biocrick.com These contractions have a purinergic component mediated by ATP released from sympathetic nerves acting on postjunctional P2X receptors on the smooth muscle cells. biocrick.com

Similarly, in studies of the urinary bladder, iso-PPADS has been used to demonstrate the role of P2X receptors in neurogenic contractions. biorxiv.org Research using optogenetic stimulation of urothelial cells, which can release ATP, found that the resulting bladder contractions were significantly reduced by iso-PPADS, both in vivo and in ex vivo bladder preparations. biorxiv.org This indicates that ATP released from non-neuronal cells can act on sensory nerve P2X receptors to initiate a contractile response. biorxiv.org

Furthermore, research on white adipose tissue has utilized iso-PPADS to explore neurogenic control of metabolic processes. While in this specific model, iso-PPADS did not affect veratridine-evoked glycerol (B35011) release, the study design highlights its utility in dissecting the roles of different neurotransmitter systems. researchgate.net The compound has also been used to characterize the receptors mediating depolarization in the rat isolated vagus nerve, further establishing its role in the study of neurogenic mechanisms.

Table of Research Findings for iso-PPADS

| Research Area | Model System | Key Finding with iso-PPADS |

|---|---|---|

| Synaptic Transmission | Neuronal/Glial Co-cultures | Helps confirm the role of P2X receptors in neuro-glial communication. nih.gov |

| Smooth Muscle Contraction | Rat Mesenteric Arteries | Inhibited contractile responses to the P2X agonist α,β-meATP. nih.gov |

| Neurogenic Contraction | Guinea-Pig Vas Deferens | Inhibited neurogenic contractions mediated by sympathetic nerve stimulation. biocrick.com |

| Neurogenic Response | Ex vivo Mouse Bladder | Reduced bladder contractions and pelvic nerve activity evoked by urothelial cell stimulation. biorxiv.org |

Application in in Vivo Animal Model Systems Research

Neurobiological and Pain Research Models

iso-PPADS has been instrumental in dissecting the complex roles of P2X receptors in the nervous system, particularly in the context of sensory processing, pain, and neuroinflammation.

Investigation of Sensory Perception and Pain Mechanisms in Rodent Models

P2X receptors, especially the P2X3 and P2X2/3 subtypes, are highly expressed on sensory neurons within the dorsal root ganglia (DRG) and spinal cord, playing a crucial role in nociception. nih.gov While much of the in vivo research on pain has utilized the related compound PPADS, the similar or even greater potency of iso-PPADS at key P2X receptors suggests its significant potential in these models. hellobio.com

In a mouse model of neuropathic pain induced by chronic constriction injury of the sciatic nerve, daily administration of the P2 receptor antagonist PPADS was shown to dose- and time-dependently decrease both tactile allodynia and thermal hyperalgesia. nih.gov Given that iso-PPADS is a more potent antagonist than PPADS at P2X1 and P2X3 receptors, it is a valuable tool for investigating the contribution of these specific subunits to pain states. hellobio.comnih.gov Studies using iso-PPADS are critical for dissecting the specific involvement of P2X receptor subtypes in the development and maintenance of neuropathic and inflammatory pain.

Role in Neuroinflammation and Neuroprotection Studies

The application of iso-PPADS has provided significant insights into the mechanisms of neuroinflammation and has demonstrated neuroprotective effects in specific animal models. A key area of this research has been ventilator-induced brain injury (VIBI).

In a murine model, mechanical ventilation was found to trigger vagal sensory nerves via P2X receptors, leading to hippocampal injury. The administration of iso-PPADS before mechanical ventilation was shown to ameliorate VIBI. nih.gov This was evidenced by the normalization of protein ratios of key signaling molecules in the hippocampus, including pAKT/AKT, pGSK3β/GSK3β, and cleaved PARP-1/PARP-1, to levels comparable to non-ventilated control animals. nih.gov Furthermore, mice treated with iso-PPADS exhibited significantly lower hippocampal levels of the pro-inflammatory cytokines interleukin-6, interleukin-1β, and TNF-α compared to untreated ventilated animals. nih.gov These findings highlight the protective effect of iso-PPADS against the neuroinflammatory and apoptotic consequences of VIBI. nih.govmedchemexpress.com

Table 1: Effect of iso-PPADS on Hippocampal Pro-Apoptotic Signaling in Ventilator-Induced Brain Injury (VIBI)

| Treatment Group | pAKT/AKT Ratio | pGSK3β/GSK3β Ratio | Cleaved PARP-1/PARP-1 Ratio |

| Sham | Normalized | Normalized | Normalized |

| Ventilated | Increased | Increased | Increased |

| iso-PPADS + Ventilated | Normalized | Normalized | Normalized |

| Data derived from a study on ventilator-induced brain injury. nih.gov |

Impact on Hypocretin/Orexin Cell Activity in Brain Slice Preparations

The hypocretin/orexin system is crucial for regulating arousal and energy homeostasis. researchgate.net Research using brain slice preparations from transgenic mice has explored the influence of purinergic signaling on these neurons.

In these studies, extracellular ATP was found to excite hypocretin/orexin neurons, inducing a dose-dependent increase in spike frequency and depolarization. researchgate.net This excitatory effect was inhibited by the P2 receptor antagonist PPADS. Specifically, in voltage-clamp experiments, ATP evoked an inward current that was significantly reduced in the presence of PPADS. researchgate.net While this study used PPADS, other research has shown that iso-PPADS has a similar or even more potent antagonistic activity at several P2X receptors. hellobio.com Therefore, iso-PPADS is a critical tool for further investigating the specific P2X receptor subtypes that mediate the excitatory effects of ATP on hypocretin/orexin neurons, which could have implications for understanding the regulation of arousal and wakefulness.

Studies on Glial Cell Modulation of Synaptic Transmission

Research has demonstrated that glial cells, particularly astrocytes, can modulate synaptic transmission through the release of ATP. iso-PPADS has been a key pharmacological tool in elucidating this mechanism in the nucleus tractus solitarius (NTS).

In a study using Wistar rats, it was found that astrocytes in the NTS are the source of endogenous ATP that modulates synaptic transmission in neurons projecting to the ventrolateral medulla (NTS-VLM neurons). nih.govnih.gov The application of iso-PPADS (100 μmol/L) decreased the amplitude of tractus solitarius-evoked excitatory postsynaptic currents (TS-eEPSCs) and reduced the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). nih.govnih.gov This indicates that endogenous ATP, acting on presynaptic P2X receptors, facilitates glutamate (B1630785) release. When the astrocytic metabolism was inhibited by fluorocitrate (FAC), subsequent application of iso-PPADS produced no further reduction in the TS-eEPSCs, confirming that astrocytes are the primary source of the modulating ATP. nih.gov

Table 2: Effect of iso-PPADS on Synaptic Transmission in NTS-VLM Neurons

| Parameter | Control | iso-PPADS (100 μmol/L) |

| TS-eEPSC Amplitude (pA) | -223 ± 53 | -156 ± 51 |

| sEPSC Frequency (Hz) | 1.19 ± 0.2 | 0.62 ± 0.11 |

| Paired-Pulse Ratio (PPR) | 0.52 ± 0.06 | 0.59 ± 0.06 |

| Data from a study on glial cell modulation of synaptic transmission. nih.gov |

Examination of Purinergic Receptor Function in Spinal Cord and Dorsal Root Ganglia (DRG)

The spinal cord and DRG are critical sites for the processing of sensory information, including pain. P2X receptors are densely expressed in these areas and are implicated in nociceptive signaling. jneurosci.org

In studies on isolated DRG neurons from rats with peripheral inflammation, the P2X receptor antagonists PPADS and suramin (B1662206) were shown to block ATP-evoked currents. jneurosci.org While this specific study used PPADS, the known potent antagonism of P2X1 and P2X3 receptors by iso-PPADS makes it a crucial compound for dissecting the roles of these specific receptor subtypes in the sensitization of sensory neurons during inflammatory conditions. hellobio.comnih.gov The use of iso-PPADS in electrophysiological studies on spinal cord and DRG neurons from rodent models of pain allows for a detailed examination of how purinergic signaling contributes to neuronal hyperexcitability and chronic pain states.

Cardiovascular and Renal Research Models

The application of iso-PPADS has also extended to research on cardiovascular and renal physiology, providing insights into the role of P2X receptors in these systems.

In the context of cardiovascular research, iso-PPADS has been used to investigate the role of P2X receptors in reflex responses to inhaled irritants. In studies on the effects of cigarette smoke, iso-PPADS was shown to significantly reduce the activation of C-fibers, which are involved in triggering cardiovascular and respiratory reflexes. tandfonline.com This suggests that P2X receptors are critical for the sensory transduction that can lead to changes in heart rate and blood pressure upon exposure to pulmonary irritants. tandfonline.com

In renal research, purinergic signaling is implicated in the pathophysiology of kidney diseases. A study on autosomal dominant polycystic kidney disease (ARPKD) utilized iso-PPADS in characterizing purinergic receptor expression in cystic epithelia. While detailed in vivo studies with iso-PPADS in specific renal disease models are emerging, the related compound PPADS has been shown to inhibit the proliferation of glomerular mesangial cells in a rat model of mesangial proliferative glomerulonephritis. Given the similar activity profile of iso-PPADS, it represents a valuable tool for future investigations into the therapeutic potential of P2X receptor antagonism in various forms of chronic kidney disease. hellobio.comceon.rsceon.rs

Studies on Purinergic Receptor Function in Isolated Blood Vessels

Cancer Biology Research Models

Purinergic signaling is increasingly recognized as a significant factor in the tumor microenvironment, influencing cancer cell proliferation, migration, and metastasis.

Extracellular nucleotides like ATP are present in the tumor microenvironment and can stimulate cancer cells. researchgate.net Research has focused on whether blocking purinergic receptors can inhibit cancer progression. In studies using human non-small cell lung cancer (NSCLC) cell lines (A549 and HTB177), iso-PPADS was used to block P2X receptors. researchgate.net

The results showed that ATP acts as a chemoattractant for these lung cancer cells. researchgate.net The application of iso-PPADS had an inhibitory effect on this ATP-induced chemotaxis, demonstrating that P2X receptors are involved in the migration of these cancer cells. researchgate.netnih.gov The inhibitor's specificity was confirmed as it did not block migration in response to a different chemoattractant, HGF. researchgate.net Furthermore, pretreatment of HTB177 lung cancer cells with iso-PPADS before injection into immunodeficient mice was shown to decrease the metastatic spread of the cancer cells. researchgate.net

Table 5: Effect of iso-PPADS on ATP-Induced Migration of Human Lung Cancer Cells

| Cell Line | Treatment | Effect on Migration |

|---|---|---|

| A549 | iso-PPADS | Inhibitory effect on chemotaxis in response to ATP |

| HTB177 | iso-PPADS | Inhibitory effect on chemotaxis in response to ATP |

Findings from an in vitro study on the role of purinergic signaling in lung cancer cell migration. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| iso-pyridoxalphosphate-6-azophenyl-2',5'-disulphonic acid tetrasodium (B8768297) salt | iso-PPADS |

| Adenosine (B11128) triphosphate | ATP |

| 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate | TNP-ATP |

| Pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid | PPADS |

| Hepatocyte growth factor | HGF |

| α,β-methylene adenosine 5'-triphosphate | α,β-meATP |

| (1R,2S,4S,5S)-4-(2-Iodo-6-methylamino-purin-9-yl)-1-(phosphonooxymethyl)-2-(phosphonooxy)-bicyclo[3.1.0]hexane | MRS2500 |

| Acetylcholine | ACh |

| Potassium Chloride | KCl |

| Suramin |

Comparative Pharmacology and Analogue Research for Purinergic Modulators

Structure-Activity Relationship (SAR) Studies for iso-PPADS Analogues in Receptor Binding and Functional Assays

Structure-activity relationship (SAR) studies have been instrumental in refining the antagonist properties of iso-PPADS and its analogues. These studies explore how chemical modifications to the parent molecule influence its binding affinity and functional activity at different P2X receptor subtypes.

Research has demonstrated that iso-PPADS is a more potent antagonist than its isomer, PPADS (pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonate), at P2X1, P2X2, P2X3, and P2Y1 receptors. hellobio.com This suggests that the positioning of the sulfonate groups on the phenylazo ring is a critical determinant of antagonist potency, with the 2',5'-disulfonate substitution of iso-PPADS being a more favorable configuration for ligand development than the 2',4'-isomer of PPADS. hellobio.comkent.ac.uk

Further SAR studies have explored modifications at various positions of the iso-PPADS template. For instance, the creation of MRS 2191, a 5'-phosphonate derivative of iso-PPADS, resulted in a compound that was even more potent than iso-PPADS at P2X1 receptors. nih.govresearchgate.net However, this modification led to a marked decrease in potency at P2X3 receptors, highlighting the potential for subtype-selective modulation through targeted chemical changes. nih.govresearchgate.net

Another key finding from SAR studies was that the highly polar sulfonate groups on the azophenyl moiety were not an absolute requirement for effective antagonism. researchgate.net This was demonstrated by MRS 2143, a 5'-phosphate derivative lacking these sulfonate groups, which still exhibited potent antagonism at P2X1 receptors. researchgate.net This discovery was significant for drug design, as it opened up possibilities for creating analogues with improved pharmacokinetic properties. researchgate.net

Subsequent modifications, such as the addition of a carboxylate group to the azophenyl moiety of the MRS 2143 template (creating MRS 2159), led to increased antagonist potency at both P2X1 and P2X3 receptors. nih.govresearchgate.net The conversion of MRS 2159 into a 5'-phosphonate compound, MRS 2284, maintained this enhanced potency. nih.govresearchgate.net However, the addition of a second carboxylate group, as in MRS 2285, proved to be detrimental, reducing antagonist activity. researchgate.net

Researchers have also investigated replacing the aldehyde and phosphoric or sulfonic acid groups of iso-PPADS with a weak anionic carboxylic acid group. nih.gov This led to the development of carboxylic acid derivatives of pyridoxal (B1214274) that showed comparable antagonistic potencies at mouse P2X1 and human P2X3 receptors, indicating that these functional groups could be successfully substituted without a significant loss of activity. nih.gov

Table 1: Comparative Antagonist Potency (IC50) of iso-PPADS and its Analogues at P2X1 and P2X3 Receptors

| Compound | P2X1 IC50 (nM) | P2X3 IC50 (nM) | Source |

|---|---|---|---|

| iso-PPADS | 35 | 79 | nih.govresearchgate.net |

| PPADS | 68 | 214 | nih.govresearchgate.net |

| MRS 2191 | 9 | 229 | nih.govresearchgate.net |

| MRS 2143 | 32 | 345 | researchgate.net |

| MRS 2159 | 9 | 118 | nih.govresearchgate.net |

| MRS 2284 | 7 | 139 | nih.govresearchgate.net |

| MRS 2285 | 22 | 260 | researchgate.net |

Evaluation of Functional Selectivity and Efficacy Against Distinct P2X Receptor Subtypes

Iso-PPADS is characterized as a non-selective P2X receptor antagonist, though it exhibits varying potencies across different subtypes. hellobio.com It demonstrates notable inhibitory activity at P2X1 and P2X3 receptors, with IC50 values of 43 nM and 84 nM, respectively. hellobio.commedchemexpress.commedchemexpress.com Its potency at these "Group I" P2X receptors is two- to three-fold higher than that of PPADS. nih.govresearchgate.net

While potent at P2X1 and P2X3 receptors, iso-PPADS is also used to study other P2X subtypes where selective antagonists are lacking, such as the P2X2 receptor. news-medical.net However, its non-selective nature means it can also block some P2Y subtypes, which must be considered when interpreting experimental results.

The functional antagonism of iso-PPADS at P2X1 and P2X3 receptors has been shown to be non-surmountable. nih.gov This means that increasing the concentration of the agonist (ATP) cannot fully overcome the blocking effect of iso-PPADS. nih.gov

The development of analogues has aimed to improve selectivity. For example, as mentioned previously, MRS 2191, a 5'-phosphonate derivative of iso-PPADS, displayed enhanced potency and selectivity for the P2X1 receptor over the P2X3 receptor. nih.govresearchgate.net Conversely, other modifications have led to compounds with different selectivity profiles. The development of such analogues is crucial for dissecting the specific physiological and pathological roles of individual P2X receptor subtypes.

Table 2: Functional Selectivity of iso-PPADS at P2X Receptor Subtypes

| Receptor Subtype | Activity | IC50 (nM) | Source |

|---|---|---|---|

| P2X1 | Antagonist | 43 | hellobio.commedchemexpress.commedchemexpress.com |

| P2X3 | Antagonist | 84 | hellobio.commedchemexpress.commedchemexpress.com |

| P2X2 | Antagonist | - | news-medical.net |

| P2Y1 | Antagonist | - | hellobio.com |

Development and Characterization of Novel P2 Receptor Modulators (e.g., Agonists, Other Antagonists) in Research

The foundation laid by early non-selective antagonists like iso-PPADS has spurred the development of a vast array of novel P2 receptor modulators with improved potency and selectivity. nih.gov These newer compounds, often derived from pyridoxal phosphate (B84403), suramin (B1662206), or endogenous nucleotides, are essential tools for both basic research and potential therapeutic applications. nih.govnih.gov

The quest for subtype-selective antagonists has been a major focus. For instance, while iso-PPADS is non-selective, subsequent research has yielded compounds with high selectivity for specific P2X subtypes. ucl.ac.uk The development of antagonists targeting P2X3, P2X2/3, and P2X7 receptors has been particularly active, with some compounds entering clinical trials for conditions like chronic cough and inflammatory diseases. nih.govuni-bonn.de

Beyond antagonists, the development of selective agonists and allosteric modulators has also advanced the field. Positive allosteric modulators, which enhance the effect of the endogenous agonist, represent a promising avenue for drug development. nih.gov While much of this work has focused on adenosine (B11128) receptors, the principles are applicable to P2X receptors as well.

The development of novel purinergic modulators is driven by the recognition of the therapeutic potential of targeting P2 receptors in a wide range of diseases, including pain, inflammation, cancer, and neurological disorders. nih.govuni-bonn.debenthamscience.com The ongoing characterization of these new chemical entities continues to expand the pharmacological "toolkit" available to researchers, enabling a more precise understanding of purinergic signaling in health and disease. nih.govnih.gov

Advanced Methodological Considerations for Iso Ppads Use in Research

Experimental Design for Assessing Receptor Binding and Functional Inhibition

The assessment of iso-PPADS's interaction with P2X receptors involves a combination of receptor binding assays and functional inhibition studies. These experiments are crucial for determining the antagonist's affinity, potency, and mechanism of action.

Receptor Binding Assays:

Radioligand binding assays are a primary method for characterizing the direct interaction of iso-PPADS with P2X receptors. These assays typically involve the use of a radiolabeled agonist, such as [³H]-α,β-methylene ATP, to label the receptor population. The ability of iso-PPADS to displace the radioligand provides a measure of its binding affinity (Ki). For instance, iso-PPADS has a pKi of 6.5, indicating its affinity for P2X receptors.

It is important to note that the choice of radioligand and experimental conditions can significantly influence the results. For example, [³⁵S]ATPγS is another radioligand that can be used, but its binding is sensitive to the presence of divalent cations.

Functional Inhibition Assays:

Functional assays are essential for evaluating the ability of iso-PPADS to inhibit the physiological response mediated by P2X receptor activation. These assays measure a downstream effect of receptor activation, such as ion flux or changes in membrane potential.

Two-electrode voltage clamp (TEVC): This electrophysiological technique is commonly used in Xenopus oocytes expressing specific P2X receptor subtypes. By measuring the ion current evoked by an agonist like ATP, the inhibitory effect of iso-PPADS can be quantified. This method allows for the determination of the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response. For example, iso-PPADS inhibits P2X1 and P2X3 receptors with IC₅₀ values of 43 nM and 84 nM, respectively.

Calcium imaging: P2X receptor activation leads to an influx of Ca²⁺ ions. Calcium imaging techniques, using fluorescent Ca²⁺ indicators, can be employed to measure changes in intracellular calcium concentration in response to an agonist. The reduction in the calcium signal in the presence of iso-PPADS provides a measure of its inhibitory activity. This method has been used to demonstrate that iso-PPADS can reduce [Ca²⁺]cyt spikes induced by P2X receptor activation.

Patch-clamp analysis: This technique can be applied to native cells, such as dorsal root ganglion (DRG) neurons, to study the effect of iso-PPADS on endogenous P2X receptors.

The following table summarizes key parameters for iso-PPADS obtained from various experimental assays:

| Parameter | Value | Receptor Subtype(s) | Experimental System |

| pKi | 6.5 | Non-selective P2X | Radioligand binding assay |

| IC₅₀ | 43 nM | P2X1 | Two-electrode voltage clamp |

| IC₅₀ | 84 nM | P2X3 | Two-electrode voltage clamp |

Challenges and Limitations of iso-PPADS in Specific Research Settings

While a useful tool, the application of iso-PPADS is not without its challenges. Researchers must be aware of its limitations to avoid misinterpretation of experimental data.

Off-Target Effects:

A significant limitation of iso-PPADS is its lack of subtype selectivity. It is considered a relatively non-selective P2X antagonist and has been shown to block several P2Y subtypes as well. This broad activity can complicate the interpretation of results, as the observed effects may not be solely attributable to the inhibition of a specific P2X receptor subtype. For example, iso-PPADS is more potent than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors.

Furthermore, some studies have indicated that iso-PPADS can interact with other proteins. For instance, it has been shown to bind to the human minichromosome maintenance protein 10 (hMcm10-ID) with a micromolar affinity. Such off-target interactions can lead to confounding results and highlight the importance of using multiple pharmacological tools and experimental approaches to validate findings.

"Self-Cancellation" Phenomenon:

A notable challenge associated with iso-PPADS and other pyridoxal (B1214274) phosphate (B84403) derivatives is the "self-cancellation" phenomenon. This occurs due to the dual activity of the compound: it not only blocks P2 receptors but can also inhibit the activity of ecto-nucleotidases, the enzymes responsible for the degradation of extracellular ATP.

The inhibition of ATP breakdown leads to an accumulation of the agonist in the synaptic cleft or at the cell surface. This increased agonist concentration can counteract the antagonistic effect of iso-PPADS on the P2 receptor, effectively "canceling out" its inhibitory action. This phenomenon can lead to an underestimation of the antagonist's potency or even a complete lack of an observable effect in certain experimental systems.

Strategies for Optimizing Specificity and Potency in In Vitro and In Vivo Experimental Designs

To mitigate the challenges associated with iso-PPADS and enhance the reliability of research findings, several strategies can be employed in both in vitro and in vivo experimental designs.

In Vitro Strategies:

Use of multiple antagonists: To confirm the involvement of a specific P2X receptor subtype, it is advisable to use a panel of antagonists with different selectivity profiles. Comparing the effects of iso-PPADS with more selective antagonists can help to dissect the contribution of different receptor subtypes to the observed response.

Expression of specific receptor subtypes: In heterologous expression systems like Xenopus oocytes or mammalian cell lines, researchers can express a single P2X receptor subtype of interest. This allows for the characterization of iso-PPADS's activity on a specific receptor without the confounding influence of other subtypes.

Control for ecto-nucleotidase activity: To address the "self-cancellation" phenomenon, it is important to consider the activity of ecto-nucleotidases in the experimental preparation. This can be achieved by using non-hydrolyzable ATP analogs as agonists or by co-applying inhibitors of ecto-nucleotidases. However, the latter approach should be interpreted with caution, as the inhibitors themselves may have off-target effects.

In Vivo Strategies:

Careful experimental design: In vivo studies using iso-PPADS require careful planning and interpretation. Given its broad antagonist profile, the observed physiological or behavioral effects may result from the blockade of multiple P2 receptor subtypes in different tissues.

**Use

Q & A

Q. What is the mechanism of action of iso-PPADS tetrasodium salt in modulating P2X receptor activity?

this compound acts as a selective P2X receptor antagonist by competitively binding to ATP-binding sites, thereby disrupting ATP-mediated ion channel activation. Its structure enables rapid interaction with receptor subunits, transiently inhibiting calcium and sodium ion flux . For example, in hDPSCs, it blocks ATP-induced inward currents by targeting P2X3 and P2X7 receptors, as confirmed via immunofluorescence and electrophysiological assays . To validate its mechanism, combine patch-clamp recordings with receptor knockout models or competitive binding assays.

Q. How should researchers prepare and store this compound for in vitro studies?

Dissolve iso-PPADS in distilled water at 10–50 mg/mL (adjusting for molarity based on molecular weight). Store aliquots at -20°C to prevent hydrolysis. Pre-warm to room temperature before use to avoid precipitation. Include vehicle controls (e.g., saline) to rule out solvent effects on ion channel activity .

Q. What are the standard concentrations of this compound used in functional assays?

- Bladder contraction studies : 10 µM for P2X receptor inhibition .

- Electrophysiology : 1–10 µM to block ATP-induced currents in neuronal or stem cell models .

- Receptor selectivity tests : Titrate from 0.1–100 µM to establish IC₅₀ values across P2X subtypes (e.g., P2X1, P2X3, P2X7) .

Advanced Research Questions

Q. How can this compound be used to distinguish between P2X receptor subtypes in complex tissues?

- Step 1 : Combine iso-PPADS with subtype-specific antagonists (e.g., PPNDS for P2X1 ).

- Step 2 : Use knockout models or siRNA silencing to isolate receptor contributions.

- Step 3 : Cross-validate with calcium imaging or qPCR for receptor expression profiles. Contradictory results may arise from tissue-specific receptor dimerization; address this by testing in heterologous expression systems (e.g., HEK293 cells) .

Q. What experimental controls are critical when studying iso-PPADS in ATP-dependent signaling pathways?

- Positive controls : ATP (1–100 µM) to confirm receptor activation.

- Negative controls : Vehicle-only treatments and non-hydrolyzable ATP analogs (e.g., ATPγS).

- Specificity controls : Co-application of iso-PPADS with P2Y receptor agonists (e.g., UTP) to rule off-target effects .

Q. How can researchers address variability in iso-PPADS efficacy across different cell or tissue models?

- Hypothesis : Variability may stem from differences in receptor density, endogenous ATP release, or metabolic degradation.

- Method : Quantify receptor expression via Western blot or flow cytometry. Use ectonucleotidase inhibitors (e.g., ARL67156) to stabilize extracellular ATP levels .

- Data analysis : Apply normalization to baseline ion flux or use paired experimental designs (e.g., pre- vs. post-iso-PPADS application) .

Q. What strategies optimize the use of this compound in longitudinal studies requiring sustained receptor inhibition?

- Challenge : Rapid washout in perfusion systems.

- Solution : Use slow-release formulations (e.g., agarose-encapsulated iso-PPADS) or repeat dosing at 20-minute intervals .

- Validation : Monitor blockade duration via continuous electrophysiological recording or calcium imaging .

Methodological Considerations

- Contradictory Data Example : In bladder vs. neuronal tissues, iso-PPADS shows differing efficacy at P2X1 receptors. Resolve by comparing tissue-specific receptor isoforms or post-translational modifications .

- Integration with Other Techniques : Pair iso-PPADS with optogenetic stimulation (e.g., Channelrhodopsin) to dissect purinergic signaling cascades in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.